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Compound of Interest

Compound Name: Fgfr-IN-9

Cat. No.: B15577838 Get Quote

An In-Depth Technical Guide to Fgfr-IN-9

Introduction
Fgfr-IN-9, also identified as Compound 19 in its discovery literature, is a potent, reversible, and

orally active inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor

tyrosine kinases.[1][2] Dysregulation of FGFR signaling pathways is a known driver in various

malignancies, making FGFRs significant targets for therapeutic intervention. Fgfr-IN-9
demonstrates potent inhibition across multiple FGFR isoforms and has shown efficacy in

preclinical cancer models, particularly those relevant to hepatocellular carcinoma (HCC).[3][4]

Notably, it was designed to be effective against gatekeeper mutations, which are a common

mechanism of acquired resistance to kinase inhibitors.[3][5] This document provides a

comprehensive overview of its chemical properties, mechanism of action, and key experimental

data.

Chemical Structure and Properties
The chemical identity and key physicochemical properties of Fgfr-IN-9 are summarized below.

The compound is a derivative of a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.[5]

While specific quantitative solubility data is not widely published, it is soluble in dimethyl

sulfoxide (DMSO) for experimental use.[6][7]
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Property Data Reference(s)

Chemical Name

N-(4-((2S,6R)-2,6-

dimethylpiperazin-1-

yl)phenyl)-7-((3-

methoxyphenyl)sulfonyl)-7H-

pyrrolo[2,3-d]pyrimidin-2-amine

[1]

Molecular Formula C₂₅H₂₈N₆O₃S [1][8]

Molecular Weight 492.59 g/mol [1][8]

CAS Number 3024090-08-9 [1][8]

SMILES String

O=S(N1C=CC2=CN=C(NC3=

CC=C(N4C--INVALID-LINK--

N--INVALID-LINK--

C4)C=C3)N=C21)

(C5=CC=CC(OC)=C5)=O

[1]

Appearance Solid powder N/A

Solubility Soluble in DMSO [6][7]

Biological Activity and Mechanism of Action
Fgfr-IN-9 functions as an ATP-competitive inhibitor that binds to the kinase domain of FGFRs,

preventing receptor autophosphorylation and the subsequent activation of downstream

signaling cascades.[2][5] Aberrant activation of these pathways is crucial for tumor cell

proliferation, survival, and angiogenesis.

Kinase Inhibitory Potency
Fgfr-IN-9 exhibits potent, low-nanomolar inhibitory activity against wild-type FGFRs and the

clinically relevant FGFR4 V550L gatekeeper mutation.[1][2]
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Target Enzyme IC₅₀ (nM) Reference(s)

FGFR4 (Wild-Type) 17.1 [1][2]

FGFR3 29.6 [1][2]

FGFR4 (V550L Mutant) 30.7 [1][2]

FGFR2 46.7 [1][2]

FGFR1 64.3 [1][2]

Cellular Activity
The compound effectively suppresses the proliferation of cancer cell lines dependent on FGFR

signaling.[1][2]

Cell Line IC₅₀ (nM) Description Reference(s)

HUH7 94.7 ± 28.6
Human Hepatocellular

Carcinoma
[1][2]

Ba/F3 FGFR4 (WT) 82.5 ± 19.2

Engineered cell line

expressing wild-type

FGFR4

[1][2]

Ba/F3 FGFR4

(V550L)
260.0 ± 50.2

Engineered cell line

expressing mutant

FGFR4

[1][2]

Signaling Pathway Inhibition
The binding of Fibroblast Growth Factors (FGF) to FGFRs induces receptor dimerization and

trans-autophosphorylation of tyrosine residues in the kinase domain. This creates docking sites

for adaptor proteins like FRS2 (FGFR Substrate 2). Phosphorylated FRS2 recruits other

proteins, such as GRB2 and GAB1, which in turn activate major downstream pathways

including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Another key

pathway activated is through Phospholipase C gamma (PLCγ). These pathways collectively

drive gene transcription that promotes cell proliferation, survival, and migration. Fgfr-IN-9
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blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream

signaling.[1][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/post/Conditions_for_subcutaneous_xenograft_of_HuH7_cells
https://www.mdpi.com/1420-3049/26/13/3950
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus
FGF Ligand FGFR

(Receptor Tyrosine Kinase)
Binds

FRS2P

PLCγ

P

GRB2/SOS

PI3K Gene Transcription

via PKC/Ca²⁺

RAS

AKT

RAF-MEK-ERK
(MAPK Pathway)

mTOR Cell Proliferation,
Survival, Migration

Fgfr-IN-9

Inhibits
Autophosphorylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Analysis In Vivo Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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